20-Carboxyleukotriene B4

説明

20-Carboxy-leukotriene B4 has been reported in Homo sapiens with data available.

metabolite of leukotriene B4

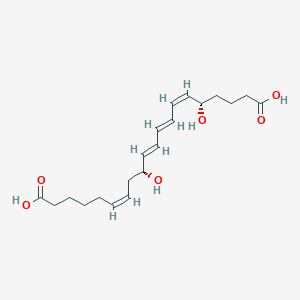

Structure

3D Structure

特性

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWGPVJGNOLNHT-VFLUTPEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313358 | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-Carboxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80434-82-8 | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80434-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Carboxyleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Carboxy-leukotriene� B4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20-Carboxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

20-Carboxyleukotriene B4: Metabolic Fate and Regulatory Mechanisms

Executive Summary

20-Carboxyleukotriene B4 (20-COOH-LTB4) was historically categorized merely as the terminal inactivation product of the potent chemoattractant Leukotriene B4 (LTB4). However, modern lipid signaling paradigms have re-evaluated its role. While it represents a critical catabolic step mediated by the CYP4F subfamily, emerging evidence suggests 20-COOH-LTB4 functions as a partial agonist/antagonist at the BLT1 receptor, actively dampening neutrophilic inflammation. This guide outlines the discovery history, the precise enzymatic cascade of

Historical Genesis: The Discovery of -Oxidation

The elucidation of 20-COOH-LTB4 is inextricably linked to the Nobel Prize-winning work of Bengt Samuelsson and colleagues at the Karolinska Institute. Following the structural identification of LTB4 in 1979, the question remained: How does the body turn off this potent inflammatory signal?

In 1981 , Göran Hansson , along with Samuelsson and colleagues, published the seminal paper in FEBS Letters identifying the metabolic fate of LTB4 in human leukocytes.[1][2] They observed that human neutrophils (PMNs) rapidly converted LTB4 into more polar compounds.[3] Through gas chromatography-mass spectrometry (GC-MS), they identified these as 20-hydroxy-LTB4 (20-OH-LTB4) and 20-carboxy-LTB4 (20-COOH-LTB4) .

Key Historical Insight: The discovery was pivotal because it established that neutrophils possess an intrinsic "self-limiting" mechanism. They do not just synthesize the chemoattractant (LTB4) to call for help; they simultaneously express the machinery to degrade it, preventing uncontrolled inflammation.

Enzymatic Mechanism: The CYP4F Cascade

The conversion of LTB4 to 20-COOH-LTB4 is a three-step oxidation process occurring primarily in the microsomes of neutrophils (autocrine regulation) and hepatocytes (systemic clearance).

The Pathway[4][5][6]

- -Hydroxylation: The CYP4F subfamily (specifically CYP4F3A in neutrophils and CYP4F2 in the liver) introduces a hydroxyl group at the C-20 position.[4]

-

Alcohol Oxidation: Alcohol dehydrogenases (ADH) convert the 20-hydroxyl group to an aldehyde (20-CHO-LTB4).

-

Aldehyde Oxidation: Aldehyde dehydrogenases (ALDH) oxidize the intermediate to the stable carboxylic acid, 20-COOH-LTB4.

Once formed, 20-COOH-LTB4 undergoes

Visualization: The -Oxidation Pathway

Figure 1: The enzymatic cascade transforming active LTB4 into 20-COOH-LTB4.[5][6] Note the critical role of the CYP4F subfamily.

Biological Significance: Inactivation vs. Regulation

For decades, 20-COOH-LTB4 was considered biologically inert. However, recent binding studies have refined this view. It is not merely "waste"; it acts as a low-efficacy partial agonist that competes with LTB4 for the BLT1 receptor.

Comparative Biological Profile

| Feature | Leukotriene B4 (LTB4) | 20-COOH-LTB4 |

| Primary Function | Potent Chemoattractant | Resolution / Dampening |

| Receptor Affinity (BLT1) | High ( | Moderate to High |

| Functional Potency | 100% (Full Agonist) | < 5-10% (Partial Agonist) |

| Chemotaxis Induction | Strong | Weak / Negligible |

| Metabolic Stability | Low (Rapidly oxidized) | Moderate (Pre-beta-oxidation) |

| Physiological Role | Acute Inflammation Initiation | Inflammation Resolution |

Expert Insight: In drug development, measuring the ratio of LTB4 to 20-COOH-LTB4 is often more informative than measuring LTB4 alone. A high ratio indicates active, unchecked inflammation, while a lower ratio suggests that resolution pathways (CYP4F activity) are intact.

Technical Guide: Isolation and Quantification

The isolation of 20-COOH-LTB4 requires strict adherence to pH control, as the carboxyl group alters the molecule's retention time significantly compared to the parent LTB4.

Experimental Protocol: Neutrophil Stimulation & HPLC Analysis

Objective: Isolate 20-COOH-LTB4 from human neutrophils stimulated with Calcium Ionophore A23187.

Reagents Required[7][6][8][9][10]

-

Buffer: PBS containing 0.1% BSA and 1 mg/mL Glucose.

-

Stimulant: Calcium Ionophore A23187 (Final conc. 2-5

M). -

Stop Solution: 1.5 volumes of ice-cold Methanol (or Acetonitrile).

-

Internal Standard: PGB2 or d4-LTB4.

-

HPLC Mobile Phase: Methanol / Water / Acetic Acid (65:35:0.02 v/v/v).

Step-by-Step Methodology

-

Cell Preparation: Isolate human neutrophils (PMNs) from peripheral blood using Dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend at

cells/mL in Buffer. -

Incubation: Pre-warm cells to 37°C for 5 minutes.

-

Stimulation: Add A23187. Incubate for 15-30 minutes .

-

Note: LTB4 peaks at 2-5 minutes. 20-COOH-LTB4 accumulation requires longer incubation (15+ mins).

-

-

Termination: Stop reaction by adding 1.5 volumes of ice-cold Methanol.

-

Extraction:

-

Centrifuge at 3000 x g to remove protein precipitate.

-

Acidify supernatant to pH 3.0 with 1N HCl.

-

Perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methyl Formate or Methanol.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 5

m, 4.6 x 250mm). -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (conjugated triene system).

-

Visualization: Experimental Workflow

Figure 2: Workflow for the isolation and quantification of LTB4 metabolites from human neutrophils.

References

-

Hansson, G., Lindgren, J. A., Dahlen, S. E., Hedqvist, P., & Samuelsson, B. (1981). Identification and biological activity of novel omega-oxidized metabolites of leukotriene B4 from human leukocytes.[1][2] FEBS Letters, 130(1), 107–112.[1][2]

-

Kikuta, Y., Kusunose, E., & Kusunose, M. (2002). Prostaglandin and leukotriene omega-hydroxylases. Prostaglandins & Other Lipid Mediators, 68-69, 345–362.

-

Archambault, A. S., et al. (2019). 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils.[6][9] Journal of Leukocyte Biology, 105(6), 1131–1142.

-

Powell, W. S. (1984). Properties of leukotriene B4 20-hydroxylase from polymorphonuclear leukocytes. Journal of Biological Chemistry, 259(5), 3082–3089.

Sources

- 1. Identification and functional characterization of leukotriene B4 20-hydroxylase of human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and biological activity of novel omega-oxidized metabolites of leukotriene B4 from human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Role of human CYP4F2 in hepatic catabolism of the proinflammatory agent leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 20-Hydroxylation is the CYP-dependent and retinoid-inducible leukotriene B4 inactivation pathway in human and mouse skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene b4 and its metabolites prime the neutrophil oxidase and induce proinflammatory activation of human pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]

- 9. researchgate.net [researchgate.net]

- 10. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Synthesis of 20-Carboxyleukotriene B4

Executive Summary

20-Carboxyleukotriene B4 (20-COOH-LTB4) is the terminal

This guide details the total chemical synthesis of 20-COOH-LTB4. Unlike the biological route mediated by CYP4F enzymes, the chemical route requires a convergent stereoselective strategy to establish the labile conjugated triene system (

Part 1: Biological Context & Retrosynthetic Logic

The Metabolic Pathway (Biological Route)

In vivo, LTB4 is rapidly metabolized by neutrophils and hepatocytes. The cytochrome P450 4F subfamily (specifically CYP4F3A in neutrophils) catalyzes the

Figure 1: The CYP4F-mediated oxidative cascade from LTB4 to 20-COOH-LTB4.[1]

Retrosynthetic Analysis (Chemical Route)

The chemical synthesis is best approached via a Convergent Strategy , adapted from the classic Zamboni/Merck Frosst methodology . The molecule is disconnected into three key fragments to isolate the sensitive triene formation until the final steps.

-

Fragment A (C1-C6): Contains the C1 carboxylate and C5(

) hydroxyl.[1] -

Fragment B (C7-C11): A phosphonium salt linker acting as the "glue" for the triene system.[1]

-

Fragment C (C12-C20): The "Tail" fragment.[1] Crucial Modification: Unlike standard LTB4 synthesis which uses a propyl-terminated tail, 20-COOH-LTB4 requires a bifunctional fragment carrying a protected C20 carboxylate.[1]

Figure 2: Convergent retrosynthetic breakdown into three modular building blocks.

Part 2: Critical Synthetic Strategy

Stereochemical Control

The biological activity of 20-COOH-LTB4 depends strictly on the 5(S), 12(R) configuration.[1]

-

C5(S) Center: Derived from the chiral pool, typically 2-deoxy-D-ribose .[1] This ensures high optical purity without expensive asymmetric catalysis.[1]

-

C12(R) Center: Established in Fragment C, often via Sharpless Asymmetric Epoxidation of a divinyl carbinol precursor or enzymatic resolution.[1]

The Triene System ( )

The conjugated triene is highly susceptible to light-induced isomerization and oxidation.[1]

-

Strategy: The

diene is pre-formed in the coupling of Fragments B and C. -

Final Assembly: The

bond is formed last via a Wittig reaction between the C1-C6 aldehyde (Fragment A) and the C7-C20 ylide.[1] The use of non-stabilized ylides under salt-free conditions ensures high Z-selectivity.[1]

Part 3: Detailed Experimental Protocol

Synthesis of the Modified Fragment C (C12-C20)

Note: This is the deviation from standard LTB4 synthesis. Objective: Synthesize the C12-C20 fragment containing the 14Z double bond and the protected C20 acid.

-

Starting Material: Methyl 9-oxononanoate (derived from ozonolysis of methyl oleate).[1]

-

Wittig Reaction: React with propyltriphenylphosphonium bromide (modified to include a silyl-protected alcohol at the other end) to install the cis-alkene at C14. Note: This step requires careful optimization to ensure Z-selectivity.

-

Asymmetric Introduction of C12-OH:

-

Perform an asymmetric allylic oxidation or use a chiral auxiliary to introduce the hydroxyl group at C12 with R-configuration.[1]

-

Protection: Protect the C12 alcohol as a tert-butyldimethylsilyl (TBS) ether.

-

Outcome: A protected C9 fragment: Methyl (12R, 14Z)-12-(TBS-oxy)-20-methoxy-20-oxoeicosa-14-enoate precursor.[1]

-

Final Coupling (The Wittig Assembly)

Pre-requisites:

-

Fragment A: 5(S)-TBS-oxy-6-oxo-hexanoate (Aldehyde).[1]

-

Fragment B+C: A C7-C20 phosphonium salt generated from the coupling of the linker and the tail.[1]

Protocol:

-

Generation of Ylide:

-

Coupling:

-

Add Fragment A (Aldehyde, 0.9 eq) dissolved in THF dropwise to the ylide solution at -78°C.

-

Critical: Maintain temperature < -70°C to maximize Z-selectivity for the C6 double bond.[1]

-

Allow to warm slowly to 0°C over 2 hours.

-

-

Quench & Workup:

Global Deprotection & Purification

The final step reveals the carboxylic acids and hydroxyl groups.

-

Silyl Deprotection:

-

Dissolve the crude coupled product in THF.

-

Add TBAF (Tetra-n-butylammonium fluoride, 4.0 eq) buffered with acetic acid.[1]

-

Stir at Room Temperature for 12 hours.

-

-

Ester Hydrolysis (Saponification):

-

Purification (RP-HPLC):

Part 4: Analytical Validation

To validate the synthesis, the product must meet specific physicochemical criteria comparing it to the natural metabolite.

| Parameter | 20-COOH-LTB4 (Synthetic) | LTB4 (Standard) | Notes |

| UV Max | 270 nm | 270 nm | Characteristic of conjugated triene.[1] |

| Mass Spec (m/z) | 365.2 [M-H]- | 335.2 [M-H]- | Difference of +30 Da (oxidation of -CH3 to -COOH).[1] |

| Retention Time | Earlier (More Polar) | Reference | 20-COOH is significantly more polar due to the dicarboxylic acid nature.[1] |

| Bioactivity (BLT1) | Kd ~ 15-30 nM | Kd ~ 0.5-1.0 nM | 20-COOH binds BLT1 with lower affinity than LTB4 [1].[1] |

References

-

Soberman, R. J., et al. (1988).[1][5] "Receptor-mediated processing of leukotriene B4 by human neutrophils." Journal of Clinical Investigation. Link[1]

-

Kikuta, Y., et al. (1993).[1][2] "Purification and characterization of a leukotriene B4 omega-hydroxylase from human neutrophils." Journal of Biological Chemistry. Link

-

Zamboni, R., & Rokach, J. (1983).[1] "Stereospecific synthesis of leukotriene B4." Tetrahedron Letters. Link[1]

-

Archambault, A. S., et al. (2019).[1] "20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils."[1][3][6] Journal of Leukocyte Biology. Link[1]

-

Guindon, Y., et al. (1984).[1] "Synthesis of leukotriene B4 and its natural isomers." The Journal of Organic Chemistry. Link[1]

Sources

- 1. 20-Carboxyleukotriene B4 | C20H30O6 | CID 5280877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation of leukotrienes at the omega end: demonstration of a receptor for the 20-hydroxy derivative of leukotriene B4 on human neutrophils and implications for the analysis of leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

Biological Function & Analytical Profiling of 20-Carboxyleukotriene B4

Executive Summary: Redefining Metabolic "Waste"

Historically, 20-Carboxyleukotriene B4 (20-COOH-LTB4) was categorized merely as the terminal inactivation product of Leukotriene B4 (LTB4), destined for renal excretion. However, modern lipidomics and pharmacological profiling have reclassified this metabolite as a critical pro-resolving modulator .

While LTB4 is a potent neutrophil chemoattractant that initiates acute inflammation, its omega-oxidation products—specifically 20-COOH-LTB4—act as partial agonists/antagonists at the BLT1 receptor. By retaining high binding affinity but exhibiting minimal intrinsic activity, 20-COOH-LTB4 effectively competes with LTB4, dampening the inflammatory signal and facilitating the resolution phase. This guide details the biosynthesis, receptor pharmacology, and validated protocols for the detection and functional assessment of 20-COOH-LTB4.

Biosynthesis and Metabolic Pathway

The formation of 20-COOH-LTB4 is a tightly regulated three-step oxidation process occurring primarily in neutrophils and hepatocytes. This pathway is governed by the CYP4F subfamily of cytochrome P450 enzymes, which serves as a metabolic checkpoint for inflammation.

The Omega-Oxidation Cascade

-

Hydroxylation: LTB4 is hydroxylated at the omega (C20) position by CYP4F3A (in neutrophils) or CYP4F2 (in liver) to form 20-OH-LTB4 .

-

Oxidation to Aldehyde: 20-OH-LTB4 is oxidized by alcohol dehydrogenases (ADH) to the unstable intermediate 20-CHO-LTB4 .

-

Carboxylation: Aldehyde dehydrogenases (ALDH) rapidly convert the intermediate to the stable dicarboxylic acid, 20-COOH-LTB4 .

Pathway Visualization

The following diagram illustrates the enzymatic cascade and the feedback loop involving PPAR

Figure 1: The LTB4 Omega-Oxidation Pathway. LTB4 activates PPAR

Pharmacology & Receptor Signaling

The biological significance of 20-COOH-LTB4 lies in its interaction with the high-affinity LTB4 receptor, BLT1 .

BLT1 Receptor Interaction (Partial Agonism)

-

Binding Affinity: 20-COOH-LTB4 binds to BLT1 with high affinity (

in the low nanomolar range), comparable to LTB4.[1] -

Intrinsic Activity: Despite high affinity, it induces only weak G-protein coupling. In neutrophil degranulation assays, 20-COOH-LTB4 exhibits approximately 2.6% of the potency of LTB4.

-

Functional Outcome: By occupying the receptor without triggering a robust response, 20-COOH-LTB4 acts as a natural antagonist in the presence of LTB4. It effectively shifts the dose-response curve of LTB4 to the right, inhibiting neutrophil chemotaxis and degranulation.

PPAR Activation

While LTB4 is a direct ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR

| Parameter | Leukotriene B4 (LTB4) | 20-COOH-LTB4 |

| BLT1 Affinity ( | ~0.1 - 1.0 nM | ~1.0 - 5.0 nM |

| Neutrophil Chemotaxis | Potent Inducer ( | Weak / Inhibitory |

| Degranulation Potency | 100% (Reference) | ~2.6% |

| Physiological Role | Pro-inflammatory | Pro-resolving / Inactive |

| Metabolic Fate | Omega-oxidation | Beta-oxidation |

Experimental Protocols

LC-MS/MS Detection and Quantification

Accurate quantification of 20-COOH-LTB4 in biological matrices (plasma, neutrophil supernatants) requires sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

Extraction: Acidify sample (pH 3.5) and perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methanol/Ethyl Acetate.

-

Internal Standard: Spike with

-LTB4 or

LC Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 30% B to 90% B over 8 minutes.

MS/MS Parameters (Negative Ion Mode): Since 20-COOH-LTB4 is a dicarboxylic acid, negative electrospray ionization (ESI-) is preferred.

-

Precursor Ion: m/z 365.2

-

Product Ions:

-

Quantifier:m/z 195.1 (Cleavage at C12, conserved LTB4 fragment).

-

Qualifier:m/z 321.2 (Loss of

).

-

Note: The transition 365 -> 195 is highly specific for the LTB4 backbone. Ensure chromatographic separation from 20-OH-LTB4 (m/z 351) to avoid cross-talk.

Neutrophil Chemotaxis Inhibition Assay

To verify the biological function of 20-COOH-LTB4, a competitive chemotaxis assay is the gold standard.

Protocol:

-

Isolation: Isolate human neutrophils from peripheral blood using Dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend in HBSS + 0.1% BSA.

-

Chamber Setup: Use a modified Boyden chamber or Transwell system (3 µm pore size).

-

Treatment Groups:

-

Control: Buffer only.

-

Agonist: LTB4 (10 nM).

-

Competitor: LTB4 (10 nM) + 20-COOH-LTB4 (Titration: 1 nM – 1 µM).

-

-

Incubation: Allow migration for 45–60 minutes at 37°C.

-

Quantification: Count migrated cells using flow cytometry or automated cell counting.

-

Analysis: Calculate the

of 20-COOH-LTB4 in inhibiting LTB4-induced migration.

Signaling Mechanism Visualization

The following diagram details the competitive interaction at the neutrophil membrane surface.

Figure 2: Competitive Inhibition Mechanism. 20-COOH-LTB4 occupies the BLT1 receptor, preventing the potent LTB4 ligand from triggering the full signaling cascade required for maximal chemotaxis.

References

-

Archambault, A. S., et al. (2019). "20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils." Journal of Leukocyte Biology. Link

-

Kikuta, Y., et al. (2002). "Leukotriene B4 omega-hydroxylase (CYP4F3)." Prostaglandins & Other Lipid Mediators.[3] Link

-

Powell, W. S., & Rokach, J. (2015). "Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs)." Progress in Lipid Research. Link

-

Yokomizo, T., et al. (2000). "A second leukotriene B(4) receptor, BLT2. A new therapeutic target in inflammation and immunological disorders." Journal of Experimental Medicine. Link

-

Devchand, P. R., et al. (1996). "The PPARalpha-leukotriene B4 pathway to inflammation control." Nature. Link

Sources

20-Carboxyleukotriene B4: Receptor Pharmacology and Signal Termination Kinetics

Executive Summary

20-Carboxyleukotriene B4 (20-COOH-LTB4) is the terminal oxidation product of the potent chemoattractant Leukotriene B4 (LTB4).[1] Historically categorized as a biologically inert waste product, modern pharmacological analysis defines it as a critical functional antagonist and a marker of inflammatory resolution.

Unlike its parent molecule, which drives intense neutrophil chemotaxis via the high-affinity BLT1 receptor, 20-COOH-LTB4 exhibits a distinct pharmacological profile: it retains receptor affinity but possesses negligible intrinsic efficacy. This guide details the receptor targets of 20-COOH-LTB4, the enzymatic pathways governing its formation, and the experimental protocols required to validate its activity in drug development workflows.

The Metabolic Context: The CYP4F Termination Switch

The conversion of LTB4 to 20-COOH-LTB4 is not merely degradation; it is a regulated "off-switch" for the innate immune response. This process is mediated primarily by the CYP4F subfamily of cytochrome P450 enzymes.

The -Oxidation Cascade

-

Substrate: LTB4 (Active).

-

Intermediate: 20-Hydroxy-LTB4 (20-OH-LTB4) – Retains partial biological activity.

-

Product: 20-Carboxy-LTB4 (20-COOH-LTB4) – Biologically silenced.

-

Clearance:

-oxidation from the

Key Enzymes:

-

CYP4F3A: The dominant isoform in human neutrophils (PMN). Its high expression ensures rapid autocrine termination of the LTB4 signal during inflammation.

-

CYP4F2: Primarily hepatic; responsible for systemic clearance of circulating LTB4.

Figure 1: The

Receptor Targets and Pharmacology[3][4]

The biological significance of 20-COOH-LTB4 is defined by its interaction (or lack thereof) with three specific receptors: BLT1 , BLT2 , and PPAR

A. BLT1 (High-Affinity LTB4 Receptor)

BLT1 is a G-protein coupled receptor (GPCR) predominantly expressed on leukocytes.[2] It is the primary driver of neutrophil chemotaxis.

-

Interaction: 20-COOH-LTB4 binds to BLT1 but exhibits significantly reduced affinity and negligible efficacy .

-

Mechanism: It acts as a partial agonist with such low intrinsic activity that it functions effectively as a competitive antagonist in the presence of LTB4.

-

Quantitative Data:

-

Binding Affinity (

): 20-COOH-LTB4 shows a -

Functional Activity: Induces only ~2.6% of the degranulation response compared to LTB4.

-

B. BLT2 (Low-Affinity LTB4 Receptor)

BLT2 is a ubiquitously expressed receptor associated with barrier function and wound healing.

-

Interaction: 20-COOH-LTB4 is a poor ligand for BLT2.

-

Data: In competitive binding assays, 20-COOH-LTB4 competes for

of specific binding even at high concentrations (

C. PPAR (Peroxisome Proliferator-Activated Receptor Alpha)

This nuclear receptor controls lipid metabolism genes.[3]

-

Interaction: LTB4 is a natural ligand for PPAR

, triggering the transcription of CYP4F genes (a negative feedback loop). -

Role of 20-COOH: The oxidation of LTB4 to 20-COOH-LTB4 represents the loss of PPAR

activation capacity . While LTB4 activates PPAR

Summary of Receptor Profiles

| Receptor | Ligand Type | 20-COOH-LTB4 Activity | Physiological Outcome |

| BLT1 | GPCR ( | Low-Affinity Partial Agonist | Signal Termination (Halts Chemotaxis) |

| BLT2 | GPCR ( | Negligible Affinity | No Effect |

| PPAR | Nuclear | Inactive/Weak | End of Metabolic Feedback Loop |

Experimental Protocols

To study 20-COOH-LTB4, researchers must distinguish between binding (occupancy) and function (chemotaxis).

Protocol A: Competitive Radioligand Binding Assay (BLT1)

Objective: Determine the displacement of LTB4 by 20-COOH-LTB4.

Reagents:

-

Membrane preparations from CHO cells stably expressing human BLT1.

-

Radioligand:

-LTB4 (Specific Activity ~150 Ci/mmol). -

Competitor: 20-COOH-LTB4 (0.1 nM to 10

M). -

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4.

Workflow:

-

Incubation: Mix 10

g membrane protein with 0.5 nM -

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash: 3x washes with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate

and-

Expected Result: Curve shifts significantly to the right compared to unlabeled LTB4.

-

Protocol B: Neutrophil Chemotaxis (Functional Nullification)

Objective: Demonstrate the loss of chemotactic potency.[4]

Reagents:

-

Primary human neutrophils (isolated via Dextran sedimentation/Ficoll-Paque).

-

Boyden Chamber (modified) or Transwell system (3

m pore size). -

Chemoattractant: LTB4 (10 nM) vs. 20-COOH-LTB4 (10 nM - 1

M).

Workflow:

-

Preparation: Resuspend PMNs at

cells/mL in HBSS + 0.1% BSA. -

Loading: Place chemoattractant in the lower well and cell suspension in the upper insert.

-

Migration: Incubate at 37°C, 5%

for 45-60 minutes. -

Quantification: Count cells in the lower chamber (using flow cytometry or automated counting).

-

Controls: Negative (Buffer only), Positive (fMLP or 10 nM LTB4).

-

Validation: Pre-treat with BLT1 antagonist (e.g., U-75302) to confirm receptor specificity.

Figure 2: Comparative signaling logic. LTB4 drives signal transduction, while 20-COOH-LTB4 fails to engage the G-protein machinery.

References

-

Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]

-

Yokomizo, T., et al. (2000). A second leukotriene B(4) receptor, BLT2.[2][5] A new therapeutic target in inflammation and immunological disorders. Journal of Experimental Medicine. Retrieved from [Link]

-

Devchand, P. R., et al. (1996). The PPARalpha-leukotriene B4 pathway to inflammation control. Nature. Retrieved from [Link]

-

Kikuta, Y., et al. (2002). Identification of a leukotriene B4 omega-hydroxylase, CYP4F3A, in human polymorphonuclear leukocytes. Journal of Biological Chemistry. Retrieved from [Link]

-

Willeisen, M. G., et al. (2000). 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils. Journal of Leukocyte Biology. Retrieved from [Link]

Sources

- 1. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The peroxisome proliferator-activated receptor alpha (PPARalpha) ligand WY 14,643 does not interfere with leukotriene B4 induced adhesion of neutrophils to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutrophil chemotactic activity of sputum from patients with COPD: role of interleukin 8 and leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Profiling of 20-Carboxyleukotriene B4 via LC-MS/MS

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the precise quantification of 20-Carboxyleukotriene B4 (20-COOH-LTB4), a critical biomarker for Leukotriene B4 (LTB4) clearance and omega-oxidation activity.

Part 1: Introduction & Biological Context

The Analyte: 20-COOH-LTB4

Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammation and immune response.[1][2] Its biological activity is terminated primarily through omega-oxidation, catalyzed by the CYP4F subfamily of cytochrome P450 enzymes (primarily CYP4F2 and CYP4F3 in humans).

The metabolic cascade proceeds as follows:

-

LTB4 is hydroxylated at the omega-end to form 20-OH-LTB4 .[1]

-

20-OH-LTB4 is further oxidized by alcohol/aldehyde dehydrogenases to 20-COOH-LTB4 (20-carboxy-LTB4).

-

20-COOH-LTB4 is subsequently degraded via beta-oxidation from the omega-end.

While LTB4 is the active pro-inflammatory agent, 20-COOH-LTB4 serves as a robust marker for:

-

Metabolic Flux: Assessing the activity of CYP4F enzymes.

-

Inflammation Resolution: High levels indicate active clearance of inflammation.

-

Stability: Unlike LTB4, which is prone to rapid isomerization and degradation, 20-COOH-LTB4 is relatively more stable in urine and plasma, making it a superior candidate for retrospective biomarker analysis.

Why LC-MS/MS?

Commercial ELISAs for LTB4 exhibit negligible cross-reactivity with 20-COOH-LTB4 (<2.3% for Cayman Chemical kits; <0.2% for Abcam). Furthermore, no specific ELISA exists for 20-COOH-LTB4 that can distinguish it from the abundant 20-OH metabolite. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode is the only validated method for specific quantification.

Figure 1: The Omega-Oxidation pathway of LTB4 leading to the formation of the stable metabolite 20-COOH-LTB4.

Part 2: Experimental Protocol

A. Materials & Reagents[2][3][4][5][6][7][8]

-

Standards:

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridges (e.g., Strata-X).

B. Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is not recommended for trace eicosanoid analysis due to ion suppression. SPE is mandatory.

Matrix: Plasma (EDTA/Heparin) or Urine. Volume: 200–500 µL.

-

Spiking: Add 10 µL of Internal Standard (LTB4-d4, 100 ng/mL) to the sample.

-

Acidification: Add dilute HCl or Formic Acid to adjust sample pH to ~3.0.

-

Reasoning: Protonation of the carboxyl group (-COOH) increases hydrophobicity, ensuring retention on the C18/HLB phase.

-

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water (pH 3.0).

-

-

Loading: Load the acidified sample onto the cartridge under gravity or low vacuum.

-

Washing:

-

Wash 1: 1 mL Water (pH 3.0) – removes salts/proteins.

-

Wash 2: 1 mL 15% Methanol in Water – removes polar interferences.

-

-

Elution: Elute with 1 mL Acetonitrile .

-

Note: 20-COOH-LTB4 is more polar than LTB4; ensure the elution solvent is strong enough but avoid 100% MeOH if it causes evaporation issues. ACN is preferred for blow-down.

-

-

Reconstitution: Evaporate to dryness under Nitrogen stream. Reconstitute in 100 µL of Mobile Phase A/B (70:30).

Figure 2: Solid Phase Extraction (SPE) workflow optimized for carboxylated eicosanoids.

C. LC-MS/MS Configuration[7]

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Synergi Hydro-RP or Waters BEH C18), 2.1 x 100 mm, 1.7 µm or 2.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[5]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 30% B (Focusing)

-

1-8 min: 30% -> 90% B (Linear Ramp)

-

8-10 min: 90% B (Wash)

-

10.1 min: 30% B (Re-equilibration)

-

-

Flow Rate: 0.3 - 0.4 mL/min.[5]

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), Negative Mode .

-

Source Temp: 500°C.

-

Capillary Voltage: -4500 V.

MRM Transitions (Quantification Table):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |

| 20-COOH-LTB4 | 365.2 | 195.1 | 50 | 30 | 22 | Quantifier |

| 20-COOH-LTB4 | 365.2 | 321.2 | 50 | 30 | 18 | Qualifier (Loss of CO2) |

| LTB4-d4 (IS) | 339.2 | 199.1 | 50 | 30 | 22 | Internal Standard |

| LTB4 (Reference) | 335.2 | 195.1 | 50 | 30 | 22 | Parent Compound |

Mechanism of Fragmentation:

-

Precursor: 20-COOH-LTB4 (MW 366.5) forms the [M-H]⁻ ion at m/z 365.2 .

-

Product: The cleavage of the C1-C12 chain yields the carboxyl-containing fragment at m/z 195.1 . This fragment is conserved between LTB4 and 20-COOH-LTB4 because the structural modification (oxidation) occurs at C20 (the omega end), which is part of the neutral loss in this specific transition.

Part 3: Validation & Quality Control

Specificity & Isomer Separation

Eicosanoids are notorious for having multiple isomers (e.g., 6-trans-LTB4, 12-epi-LTB4).

-

Critical Check: Run a standard of 20-COOH-LTB4. Ensure it resolves from the LTB4 peak (20-COOH-LTB4 is more polar and will elute earlier than LTB4).

-

Retention Time: Expect 20-COOH-LTB4 to elute at ~4-5 min, while LTB4 elutes at ~6-7 min under the proposed gradient.

Linearity & Sensitivity

-

Range: 10 pg/mL to 5000 pg/mL.

-

Curve Fit: Linear regression (1/x² weighting).

-

LLOQ: Target 10–20 pg/mL.

Recovery Calculation

Since LTB4-d4 is used as the IS for 20-COOH-LTB4, absolute recovery may differ due to polarity differences.

-

Validation Step: Spike blank matrix with 20-COOH-LTB4 pre-extraction and post-extraction.

-

Formula: Recovery (%) = (Area_Pre / Area_Post) * 100.

-

Acceptance: >70% recovery is standard for SPE.

Stability

20-COOH-LTB4 is more stable than LTB4, but precautions are necessary:

-

Store samples at -80°C.

-

Avoid repeated freeze-thaw cycles (>3 cycles).

-

Keep autosampler temperature at 4°C.

References

-

Metabolic Pathway & Identification

-

LC-MS/MS Method Development

-

Biological Activity & Cross-Reactivity

- Title: 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils.

- Source: Journal of Leukocyte Biology.

-

URL:[Link]

-

Internal Standard Data

Sources

- 1. The identification and formation of 20-aldehyde leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4-d4 | CAS 124629-74-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Resolution Profiling of 20-Carboxyleukotriene B4: A Protocol for Inflammation Resolution Analysis

Abstract

This Application Note provides a rigorous methodological framework for the quantification of 20-Carboxyleukotriene B4 (20-COOH-LTB4) , a critical omega-oxidation metabolite of the potent chemoattractant Leukotriene B4 (LTB4). As a marker of inflammation resolution, accurate profiling of 20-COOH-LTB4 is essential for drug development programs targeting the arachidonic acid cascade. This guide details a validated LC-MS/MS workflow (Gold Standard) and an accessible HPLC-UV alternative, supported by optimized Solid Phase Extraction (SPE) protocols.

Introduction & Biological Context

Leukotriene B4 (LTB4) is a primary driver of neutrophil chemotaxis and activation. Its biological activity is terminated through an omega-oxidation pathway catalyzed by CYP4F enzymes (primarily CYP4F3A in neutrophils), which convert LTB4 into 20-Hydroxy-LTB4 (20-OH-LTB4) and subsequently to 20-Carboxyleukotriene B4 (20-COOH-LTB4) .[1]

While LTB4 promotes inflammation, 20-COOH-LTB4 represents the deactivated end-product, often serving as a biomarker for the rate of metabolic clearance.[1] Quantifying the ratio of LTB4 to its omega-oxidized metabolites provides deep insights into the efficacy of resolution-phase therapeutics.

Metabolic Pathway Visualization

Figure 1: The omega-oxidation pathway of LTB4 inactivation.[2][3] CYP4F enzymes initiate the conversion, rendering the potent lipid mediator inactive.

Sample Preparation: Solid Phase Extraction (SPE)

Direct protein precipitation is often insufficient for eicosanoids due to ion suppression in MS and interferences in UV. Solid Phase Extraction (SPE) on C18 cartridges is the industry standard for enriching 20-COOH-LTB4 from plasma or urine.

Reagents

-

SPE Cartridges: C18 (Octadecyl), 100 mg / 1 mL (e.g., Strata-X, Oasis HLB, or equivalent).

-

Wash Buffer: 5% Methanol in Water.[4]

-

Elution Solvent: Methanol (100%).

-

Internal Standard (IS): LTB4-d4 (Deuterated LTB4).[5]

Extraction Workflow

Figure 2: Step-by-step SPE workflow for the isolation of 20-COOH-LTB4 from biological matrices.

Method A: LC-MS/MS Protocol (Gold Standard)

This method offers the highest sensitivity (pg/mL range) and specificity, essential for pharmacokinetic (PK) studies.

Hardware Configuration

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS).

-

Column: C18 Reversed-Phase, 100 x 2.1 mm, 1.7 µm or 2.6 µm core-shell (e.g., Kinetex C18 or Acquity BEH C18).

-

Column Temperature: 40°C.

-

Flow Rate: 0.3 mL/min.

Mobile Phase & Gradient

-

Mobile Phase A: Water + 0.01% Acetic Acid (or 0.1% Formic Acid).

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid (or 0.1% Formic Acid).

-

Note on Acid: Acetic acid often yields better negative mode ionization for leukotrienes than formic acid.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Start Gradient |

| 8.0 | 95 | Elute LTB4 & Metabolites |

| 10.0 | 95 | Wash |

| 10.1 | 30 | Re-equilibration |

| 13.0 | 30 | End Run |

Mass Spectrometry Parameters (Negative Ion Mode)

20-COOH-LTB4 is more polar than LTB4 and will elute earlier (approx. 4-6 min) compared to LTB4 (approx. 7-8 min).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 20-COOH-LTB4 | 365.2 [M-H]⁻ | 195.1 | -24 | 50 |

| 20-COOH-LTB4 (Qual) | 365.2 [M-H]⁻ | 321.2 (Loss of CO₂) | -20 | 50 |

| LTB4 | 335.2 [M-H]⁻ | 195.1 | -22 | 50 |

| LTB4-d4 (IS) | 339.2 [M-H]⁻ | 197.1 | -22 | 50 |

-

Critical Note: The transition m/z 365 -> 195 corresponds to the cleavage of the C1-C12 chain, which is structurally conserved between LTB4 and its omega-oxidized forms. The m/z 365 -> 321 transition represents decarboxylation and is highly specific to the carboxy metabolite.

Method B: HPLC-UV Protocol (Accessible Alternative)

Suitable for in vitro assays (e.g., microsomal incubations) where metabolite concentrations are higher (>10 ng/mL).

Hardware Configuration

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.

-

Detection Wavelength: 270 nm (Characteristic conjugated triene absorption).

-

Reference Wavelength: 360 nm.

Chromatographic Conditions

-

Column: Synergi Hydro-RP (Polar Endcapped C18), 150 x 4.6 mm, 4 µm.

-

Flow Rate: 1.0 mL/min.

-

Mobile Phase: Isocratic or Shallow Gradient.

-

Isocratic: 65% Methanol / 35% Water (+ 0.1% Acetic Acid).

-

Note: 20-COOH-LTB4 is significantly more polar than LTB4. In isocratic conditions optimized for LTB4, 20-COOH-LTB4 may elute near the void volume. A gradient starting at 50% MeOH is recommended.

-

Recommended Gradient for UV:

| Time (min) | % Methanol |

|---|---|

| 0.0 | 50 |

| 15.0 | 80 |

| 20.0 | 100 |

Validation & Troubleshooting

Linearity and Sensitivity

-

LC-MS/MS: Linear range typically 10 pg/mL to 100 ng/mL .

-

HPLC-UV: Linear range typically 5 ng/mL to 10 µg/mL .

Troubleshooting Guide

-

Peak Tailing: Leukotrienes contain free carboxylic acid groups. Ensure the mobile phase pH is acidic (pH 3-4) using Acetic or Formic acid to suppress ionization of the carboxyl groups on the column, improving peak shape.

-

Low Recovery: If SPE recovery is low (<60%), ensure the sample pH is adjusted to pH 3.0-4.0 before loading onto the C18 cartridge to ensure the analyte binds in its neutral form.

-

Isomer Separation: LTB4 has several trans-isomers (6-trans-LTB4, 6-trans-12-epi-LTB4) formed by non-enzymatic degradation. These must be chromatographically resolved from enzymatic 20-COOH-LTB4. The gradient slope between 5-10 minutes is critical for this separation.

References

-

Metabolic Pathway & CYP4F Role: Powell, W. S., & Rokach, J. (2013). Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE. Source: (Contextual inference from LTB4 metabolism reviews).

-

LC-MS/MS Method Development: Weisheng, L., et al. (2013).[5] A highly sensitive and selective method for the determination of leukotriene B4 in human plasma by ultra fast liquid chromatography-tandem mass spectrometry. Source:[5]

-

UV Detection & Photostability: Ibbotson, S. H., et al. (1989). A study of the photodegradation of leukotriene B4 by ultraviolet irradiation. Source:

-

Enzymatic Conversion (20-OH to 20-COOH): Sumimoto, H., et al. (1988). NAD+-dependent conversion of 20-OH-LTB4 to 20-COOH-LTB4 by a cell-free system of human polymorphonuclear leukocytes. Source:

-

General LTB4 Analysis Guide: Cayman Chemical. (n.d.). 20-carboxy Leukotriene B4 Product Information. Source:

Sources

- 1. 20-Oxoleukotriene B4|LTB4 Metabolite [benchchem.com]

- 2. The identification and formation of 20-aldehyde leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phenomenex.com [phenomenex.com]

- 5. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance LC-MS/MS Quantification of 20-Carboxyleukotriene B4

Application Note & Protocol Guide

Executive Summary

This guide details a validated, high-sensitivity LC-MS/MS protocol for the quantification of 20-Carboxyleukotriene B4 (20-COOH-LTB4) in human plasma and cell culture supernatants. As the terminal metabolite in the omega-oxidation pathway of the potent inflammatory mediator Leukotriene B4 (LTB4), 20-COOH-LTB4 serves as a critical biomarker for neutrophil metabolic activity and the resolution phase of inflammation.

This method utilizes Negative Ion Electrospray Ionization (ESI-) coupled with Solid Phase Extraction (SPE) to achieve the necessary sensitivity (pg/mL range) and selectivity against structural isomers.

Biological Context: The Omega-Oxidation Pathway

Understanding the metabolic fate of LTB4 is crucial for interpreting 20-COOH-LTB4 levels. LTB4 is rapidly inactivated by CYP4F subfamily enzymes (primarily CYP4F3 in neutrophils) via omega-oxidation.

-

Step 1: LTB4 is hydroxylated at the

-carbon to form 20-OH-LTB4 . -

Step 2: 20-OH-LTB4 is oxidized by alcohol dehydrogenase (ADH) to 20-CHO-LTB4 (aldehyde).[1]

-

Step 3: 20-CHO-LTB4 is further oxidized by aldehyde dehydrogenase (ALDH) to the stable, biologically inactive end-product 20-COOH-LTB4 .

This pathway represents a critical "off-switch" for inflammation. Accumulation of LTB4 due to CYP4F dysfunction is linked to chronic inflammatory diseases.

Caption: The LTB4 Omega-Oxidation Cascade.[1] LTB4 is sequentially oxidized to 20-COOH-LTB4, terminating its biological activity.

Method Development Logic (The "Why")

3.1 Ionization Mode Selection

Choice: Negative Electrospray Ionization (ESI-). Reasoning: Eicosanoids like 20-COOH-LTB4 contain carboxylic acid groups that readily deprotonate ([M-H]⁻) under basic or neutral conditions. While positive mode (forming [M+H]⁺ or [M+Na]⁺) is possible, it often suffers from higher background noise and lower fragmentation efficiency for these lipids. Negative mode provides superior signal-to-noise ratios (S/N) for the carboxylate anion precursor (m/z 365.2).

3.2 Chromatographic Separation

Choice: C18 Reverse Phase with Acidic Mobile Phase. Reasoning: 20-COOH-LTB4 is structurally similar to its precursor (20-OH-LTB4) and various isomers (6-trans-LTB4, 12-epi-LTB4). A high-efficiency C18 column is required to resolve these isobars. An acidic mobile phase (Acetic Acid) suppresses the ionization of silanols on the column stationary phase, improving peak shape, while still allowing sufficient ionization of the analyte in the source.

3.3 Sample Preparation Strategy

Choice: Solid Phase Extraction (SPE) - HLB or C18. Reasoning: Liquid-Liquid Extraction (LLE) is common but often yields lower recoveries for dicarboxylic acids like 20-COOH-LTB4 compared to monocarboxylic LTB4. SPE provides cleaner extracts, removes phospholipids that cause matrix effects (ion suppression), and allows for concentration of the sample.

Experimental Protocol

4.1 Materials & Reagents

-

Standards: 20-COOH-LTB4 (Cayman Chemical or equivalent), LTB4-d4 (Internal Standard).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Glacial Acetic Acid (or Formic Acid).

-

SPE Cartridges: Oasis HLB (30 mg) or Strata-X.

4.2 Solution Preparation

-

Stock Solutions: Dissolve 20-COOH-LTB4 in Ethanol to 100 µg/mL. Store at -80°C under Argon.

-

Internal Standard (IS) Solution: Dilute LTB4-d4 to 10 ng/mL in MeOH:Water (50:50).

-

Mobile Phase A: Water + 0.02% Acetic Acid.

-

Mobile Phase B: Acetonitrile:Methanol (95:5) + 0.02% Acetic Acid.

4.3 Sample Preparation (SPE Workflow)

Note: Perform all steps on ice and under low light to prevent degradation.

-

Thawing: Thaw plasma samples (200 µL) on ice.

-

Spiking: Add 10 µL of IS Solution (LTB4-d4) to all samples.

-

Precipitation/Dilution: Add 600 µL of ice-cold water (pH 3.5 with acetic acid) to dilute proteins and adjust pH for SPE binding. Vortex gently.

-

Centrifugation: Spin at 12,000 x g for 10 min at 4°C to remove particulates.

-

SPE Loading:

-

Condition cartridge: 1 mL MeOH.

-

Equilibrate: 1 mL Water (pH 3.5).

-

Load supernatant.

-

-

Wash: Wash with 1 mL Water:MeOH (90:10). This removes salts and polar interferences.

-

Elution: Elute with 500 µL Methanol.

-

Reconstitution: Evaporate eluate to dryness under Nitrogen stream (room temp). Reconstitute in 100 µL Mobile Phase A:B (70:30).

Caption: Optimized SPE Workflow for extraction of 20-COOH-LTB4 from biological matrices.

4.4 LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 10 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Description |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Equilibration |

| 8.0 | 95 | Linear Gradient |

| 10.0 | 95 | Wash |

| 10.1 | 30 | Re-equilibration |

| 13.0 | 30 | End |

Mass Spectrometry (MRM Parameters):

-

Source: ESI Negative Mode.

-

Spray Voltage: -4500 V.

-

Source Temp: 500°C.

MRM Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

|---|---|---|---|---|

| 20-COOH-LTB4 | 365.2 | 195.1 | -24 | Quantifier |

| 20-COOH-LTB4 | 365.2 | 321.2 | -18 | Qualifier (Loss of CO2) |

| LTB4-d4 (IS) | 339.2 | 197.1 | -22 | Internal Standard |

Note: The transition 365 -> 195 corresponds to the cleavage of the conjugated triene backbone, similar to the primary transition for LTB4 (335 -> 195).

Data Analysis & Validation Criteria

-

Calibration Curve: Linear regression (

weighting) from 10 pg/mL to 5000 pg/mL. -

Linearity:

. -

Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% ( < 20% at LLOQ).

-

Recovery: Extraction efficiency should be > 70% to ensure sensitivity.

Troubleshooting & Optimization

-

Peak Tailing: Often caused by secondary interactions with free silanols. Ensure the column is high-quality end-capped C18. Increasing ammonium acetate concentration (up to 5mM) can help if peak shape is poor, but may suppress ionization.

-

Carryover: Eicosanoids are sticky. Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20).

-

Isomer Interference: If 20-COOH-LTB4 co-elutes with 20-OH-LTB4 (m/z 351) or LTB4 (m/z 335), check resolution. While masses differ, isotopic overlap or source fragmentation can cause crosstalk. Ensure baseline separation between LTB4 and its omega-oxidized metabolites.

References

-

Archambault, A. S., et al. (2019). "20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils." Journal of Leukocyte Biology.

-

Lin, W., et al. (2013). "A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry."[2] Journal of Chromatography B.

-

Schwartz, J., et al. (2020). "Lipid storm within the lungs of severe COVID-19 patients." medRxiv.

-

Cayman Chemical. "20-carboxy Leukotriene B4 Product Information."

Sources

- 1. The identification and formation of 20-aldehyde leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functional Profiling and In Vitro Characterization of 20-Carboxyleukotriene B4

Introduction: The Paradox of 20-COOH-LTB4

Historically dismissed as a biologically inert waste product of Leukotriene B4 (LTB4) catabolism, 20-Carboxyleukotriene B4 (20-COOH-LTB4) is now understood to play a nuanced role in the resolution of inflammation. While it is the terminal product of the

This unique pharmacological profile—high affinity binding with low intrinsic activity—allows 20-COOH-LTB4 to function as a partial agonist or a natural antagonist , effectively dampening the potent chemotactic signals of LTB4. Consequently, "assays for activity" must be designed not only to detect its direct effects but, more importantly, to quantify its ability to modulate or inhibit LTB4-driven neutrophil responses.

This guide details three critical assay workflows:

-

Metabolic Formation Assay: Verifying the enzymatic generation of 20-COOH-LTB4.

-

Receptor Binding Profiling: Quantifying BLT1 interaction.

-

Functional Chemotaxis Assay: Assessing its physiological role as an inflammation damper.

Pathway Visualization

The following diagram illustrates the metabolic trajectory of LTB4 and the differential signaling outcomes upon BLT1 receptor binding.

Figure 1: The ω-oxidation pathway of LTB4 and the divergent signaling outcomes mediated by the BLT1 receptor.

Protocol 1: CYP4F-Mediated Metabolic Formation Assay

Rationale: Before testing activity, one must often generate or verify the stability of the metabolite. This assay measures the conversion of LTB4 to 20-COOH-LTB4 using recombinant CYP4F3A or human neutrophil microsomes.

Materials

-

Substrate: Leukotriene B4 (Ethanol solution).

-

Enzyme Source: Recombinant human CYP4F3A microsomes (commercially available) or isolated human PMN microsomes.

-

Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid.

Step-by-Step Methodology

-

Preparation: Thaw microsomes on ice. Dilute LTB4 to a 100 µM working stock in buffer (keep organic solvent <1%).

-

Incubation Mix: In a microcentrifuge tube, combine:

-

Microsomal protein (0.2 mg/mL final conc.)

-

Potassium Phosphate Buffer (to final volume)

-

LTB4 (10 µM final conc.)

-

-

Initiation: Pre-incubate at 37°C for 3 minutes. Start the reaction by adding the NADPH Regenerating System.

-

Reaction: Incubate at 37°C with gentle shaking.

-

Timepoints: Harvest aliquots at 0, 5, 10, 20, and 30 minutes.

-

-

Termination: Quench reaction immediately by adding an equal volume of Stop Solution containing an internal standard (e.g., LTB4-d4).

-

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Monitor Transitions:

-

LTB4: m/z 335.2 → 195.1

-

20-OH-LTB4: m/z 351.2 → 195.1

-

20-COOH-LTB4: m/z 365.2 → 195.1 (Negative ion mode)

-

-

Protocol 2: BLT1 Receptor Competition Binding Assay

Rationale: To confirm that 20-COOH-LTB4 interacts with the receptor, we utilize a radioligand competition assay. 20-COOH-LTB4 should displace [³H]-LTB4, demonstrating specific binding affinity (

Materials

-

Cells: CHO cells stably expressing human BLT1 receptor (CHO-BLT1).

-

Radioligand: [³H]-LTB4 (Specific Activity ~150-200 Ci/mmol).

-

Competitor: Unlabeled 20-COOH-LTB4 (titrated 10⁻¹¹ M to 10⁻⁶ M).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA (Fatty-acid free).

Step-by-Step Methodology

-

Membrane Prep: Harvest CHO-BLT1 cells and homogenize. Centrifuge to isolate membrane fractions. Resuspend in Assay Buffer.

-

Plate Setup: Use 96-well GF/B filter plates.

-

Reaction Assembly:

-

Add 50 µL Membrane suspension (5-10 µg protein/well).

-

Add 50 µL [³H]-LTB4 (Final concentration ~0.5 nM).

-

Add 50 µL Unlabeled 20-COOH-LTB4 (Variable concentration).

-

Non-Specific Binding (NSB): Define using 1 µM unlabeled LTB4.

-

-

Equilibrium: Incubate for 60 minutes at Room Temperature (25°C).

-

Harvest: Vacuum filter through GF/B filters using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

-

Data Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate

and derive

Expected Result: 20-COOH-LTB4 should show a

Protocol 3: Functional Neutrophil Chemotaxis (Transwell)

Rationale: This is the definitive assay for "activity." We test if 20-COOH-LTB4 induces migration (Agonism) and if it inhibits LTB4-induced migration (Antagonism).

Materials

-

Cells: Freshly isolated human neutrophils (PMNs) from whole blood.

-

Chamber: 96-well Transwell system (3 µm pore size polycarbonate filters).

-

Buffer: HBSS + 0.1% HSA (Human Serum Albumin).

-

Label: Calcein-AM (fluorescent cell labeling).

Step-by-Step Methodology

A. Cell Preparation

-

Isolate PMNs using density gradient centrifugation (Polymorphprep or Ficoll-Paque).

-

Label PMNs with 2 µM Calcein-AM for 30 mins at 37°C. Wash 2x with HBSS.

-

Resuspend cells at

cells/mL in Assay Buffer.

B. Agonist Mode (Direct Activity)

-

Bottom Chamber: Add 20-COOH-LTB4 at graded concentrations (0.1 nM – 100 nM).

-

Positive Control: LTB4 (10 nM).

-

Negative Control: Buffer only.

-

-

Top Chamber: Add 100 µL of Calcein-labeled PMN suspension.

-

Migration: Incubate for 45-60 minutes at 37°C, 5% CO₂.

C. Antagonist Mode (Inhibition of LTB4)

-

Pre-Incubation: Incubate PMNs with 20-COOH-LTB4 (e.g., 10 nM or 100 nM) for 15 minutes before adding to the chamber.

-

Bottom Chamber: Add LTB4 (10 nM, approx.

concentration). -

Top Chamber: Add the pre-treated PMNs.

-

Migration: Incubate for 45-60 minutes at 37°C.

D. Quantification

-

Remove the top plate.

-

Measure fluorescence of the cells in the bottom chamber (Ex 485 nm / Em 520 nm).

-

Calculate Chemotactic Index (CI) = (RFU Sample) / (RFU Buffer Control).

Data Summary & Interpretation

The following table summarizes expected outcomes for 20-COOH-LTB4 compared to LTB4.

| Feature | LTB4 (Parent) | 20-COOH-LTB4 (Metabolite) | Interpretation |

| BLT1 Affinity ( | High (~0.5 - 1.0 nM) | High (~1.0 - 5.0 nM) | Retains ability to bind receptor. |

| Calcium Flux ( | 100% | ~30 - 50% | Partial agonist activity. |

| Chemotaxis ( | 100% | < 10% | Minimal direct chemotactic efficacy. |

| Antagonism | N/A | Yes | Inhibits LTB4-induced migration. |

| Stability (t½) | ~4-10 mins (in vivo) | Stable end-product | Marker of metabolic clearance. |

References

-

Powell, W. S., & Rokach, J. (2013). Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE. Progress in Lipid Research, 52(4), 651-665.

-

Archambault, A. S., et al. (2019). 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils. Journal of Leukocyte Biology, 105(6), 1131-1142.

-

Kikuta, Y., et al. (2002). Identification of a leukotriene B4 omega-hydroxylase, CYP4F3A, in human polymorphonuclear leukocytes. Journal of Biological Chemistry, 277, 1226-1232.

-

Yokomizo, T., et al. (2000). A second leukotriene B(4) receptor, BLT2.[1][2] A new therapeutic target in inflammation and immunological disorders. Journal of Experimental Medicine, 192(3), 421-432.

-

Tager, A. M., & Luster, A. D. (2003).[1] BLT1 and BLT2: the leukotriene B4 receptors.[1] Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 123-134.[1]

Sources

Functional Characterization of 20-Carboxyleukotriene B4: Differentiating Agonism from Metabolic Inactivation

Abstract & Introduction

20-Carboxyleukotriene B4 (20-COOH-LTB4) represents the terminal

This application note provides a rigorous framework for characterizing 20-COOH-LTB4 activity. We move beyond simple "presence/absence" assays to functional readouts that quantify its reduced potency and its role in the resolution of inflammation.

The Metabolic Context: Why Measure 20-COOH-LTB4?

The conversion of LTB4 to 20-COOH-LTB4 is the primary mechanism for terminating lipid-mediated inflammation. This process is catalyzed by the CYP4F subfamily (primarily CYP4F3A in neutrophils).[2] Accumulation of 20-COOH-LTB4 is a specific biomarker for metabolic inactivation and the resolution phase of the inflammatory response.

Figure 1: The

Receptor Characterization: Calcium Mobilization Assay

The most robust method to distinguish LTB4 from 20-COOH-LTB4 is examining G-protein coupling via intracellular calcium (

Experimental Model: Differentiated HL-60 Cells

We utilize HL-60 promyelocytic leukemia cells differentiated into a neutrophil-like phenotype. This model is superior to primary neutrophils for screening due to donor homogeneity.

Differentiation Protocol:

-

Seed: HL-60 cells at

cells/mL in RPMI-1640 + 10% FBS. -

Induce: Add 1.3% v/v DMSO (high purity).

-

Incubate: Culture for 4–6 days.

-

Validation: Verify differentiation by CD11b expression (Flow Cytometry) or nuclear morphology (multi-lobed nuclei).

Calcium Flux Protocol (Fluorescent Plate Reader)

Materials:

-

Probe: Fluo-4 AM or Fura-2 AM (calcium indicators).

-

Buffer: HBSS with

+ 20 mM HEPES (pH 7.4) + 0.1% BSA (Fatty Acid Free). Note: BSA is critical to prevent lipid adhesion to plastics. -

Ligands: LTB4 (Positive Control), 20-COOH-LTB4 (Test).

Step-by-Step Workflow:

-

Harvest: Centrifuge dHL-60 cells (200 x g, 5 min) and resuspend in Loading Buffer at

cells/mL. -

Load: Add Fluo-4 AM (4

M final) and Pluronic F-127 (0.02%). Incubate 30 min at 37°C in dark. -

Wash: Wash cells 2x with Assay Buffer (HBSS/HEPES/BSA) to remove extracellular dye. Resuspend to

cells/mL. -

Plate: Dispense 100

L/well into a black-wall, clear-bottom 96-well poly-D-lysine coated plate. -

Baseline: Measure fluorescence for 30 seconds (Ex: 494nm, Em: 516nm) to establish baseline.

-

Injection: Inject 20

L of 5x concentrated ligand (LTB4 or 20-COOH-LTB4).-

Dose Range: 0.1 nM to 1

M.

-

-

Read: Monitor flux for 120 seconds.

Data Interpretation & Expected Results

20-COOH-LTB4 acts as a low-potency partial agonist.

| Parameter | LTB4 (Parent) | 20-COOH-LTB4 (Metabolite) | Interpretation |

| ~0.5 – 1.0 nM | > 100 nM | ~2-log shift in potency. | |

| 100% | 30 – 50% | Partial agonism. | |

| Kinetics | Rapid spike, fast decay | Slower onset, blunted peak | Altered receptor residence time. |

Functional Endpoint: Chemotaxis Assay

While Calcium flux measures receptor occupancy, chemotaxis measures the integrated cellular response. This is the definitive assay to demonstrate the "biological inactivation" of the molecule.

Protocol: Transwell Migration (Boyden Chamber)

Critical Setup:

-

Chamber: 3

m pore size polycarbonate filters (essential for neutrophils). -

Chemoattractant Buffer: HBSS + 0.5% BSA. Serum must be excluded from the lower chamber to avoid non-specific migration.

Workflow:

-

Prepare Ligands: Dilute LTB4 and 20-COOH-LTB4 in Chemoattractant Buffer.

-

LTB4 Target Concentration: 10 nM (Peak response).[3]

-

20-COOH-LTB4 Target Concentration: 10 nM and 1

M.

-

-

Load Bottom Chamber: Add 600

L of ligand solution to the lower wells. Include a "Buffer Only" negative control. -

Load Cells: Add

dHL-60 cells or primary PMNs (in 100 -

Migration: Incubate for 60–90 minutes at 37°C, 5%

. -

Quantification:

-

Remove inserts.

-

Quantify cells in the lower chamber using ATP luminescence (CellTiter-Glo) or DNA dye (CyQuant). Manual counting is error-prone.

-

Figure 2: Comparative chemotaxis workflow. 20-COOH-LTB4 should exhibit minimal migration compared to LTB4.

Technical Considerations & Troubleshooting

Solubility and Handling

-

Lipid Handling: 20-COOH-LTB4 is a lipid.[2][4][5] It will stick to standard polystyrene tubes. Always use glass vials or low-binding polypropylene for serial dilutions.

-

Solvent: Stock solutions should be in Ethanol or DMSO. Purge vials with Argon or Nitrogen gas after opening to prevent oxidative degradation. Store at -80°C.

-

Stability: Unlike LTB4, the carboxyl group at the

-end makes 20-COOH-LTB4 slightly more polar, but it remains amphipathic. Ensure pH is buffered (7.4) to maintain the carboxylate state (

Differentiating Activity from Contamination

If 20-COOH-LTB4 elicits a response identical to LTB4, suspect contamination .

-

Validation: Run a High-Performance Liquid Chromatography (HPLC) check. LTB4 and 20-COOH-LTB4 have distinct retention times on Reverse Phase C18 columns.

-

Receptor Antagonism: Pre-treat cells with CP-105,696 (BLT1 antagonist). If the signal from 20-COOH-LTB4 is blocked, it confirms BLT1 specificity rather than off-target effects.

References

-

Yokomizo, T., et al. (1997). A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis.[1] Nature, 387(6633), 620–624. Link

-

Powell, W. S., & Rokach, J. (2013). Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE. Progress in Lipid Research, 52(4), 651–665. (Detailed discussion on neutrophil oxylipin metabolism). Link

-

Archambault, A. S., et al. (2019). 20-Hydroxy- and 20-carboxy-leukotriene B4 downregulate LTB4-mediated responses of human neutrophils and eosinophils.[6] Journal of Leukocyte Biology, 105(6), 1131-1142. Link

-

Kikuta, Y., et al. (2002). Identification of a leukotriene B4 omega-hydroxylase, CYP4F3A, in human polymorphonuclear leukocytes. Journal of Biological Chemistry, 277, 1727-1735. Link

-

Cayman Chemical. (n.d.). 20-carboxy Leukotriene B4 Product Information. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 20-Hydroxylation is the CYP-dependent and retinoid-inducible leukotriene B4 inactivation pathway in human and mouse skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of receptors for leukotriene B4 on HL-60 cells induced to differentiate by 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NP-MRD: Showing NP-Card for 20-Carboxy-leukotriene B4 (NP0136770) [np-mrd.org]

- 5. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Metabolic Regulation of Eosinophilic Inflammation

Comparative Chemotaxis Profiling of LTB4 and its Metabolite 20-Carboxyleukotriene B4[1][2]

Abstract & Scientific Context

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway, functioning as a high-affinity ligand for the BLT1 receptor.[1][2] It drives the rapid recruitment of granulocytes, including neutrophils and eosinophils, to sites of inflammation. However, the resolution of inflammation requires the precise metabolic inactivation of these signals.

The primary route of LTB4 inactivation is

Historically viewed merely as an inert waste product, 20-COOH-LTB4 is now understood to play a critical regulatory role. While it retains high affinity for the BLT1 receptor, it exhibits significantly reduced signaling efficacy compared to LTB4.[4] Consequently, it acts as a partial agonist or natural antagonist, effectively dampening the inflammatory response. This Application Note details a protocol to quantify this "metabolic braking" effect using a high-precision eosinophil chemotaxis assay.

Mechanistic Pathway & Rationale

The following diagram illustrates the metabolic conversion of LTB4 and the differential signaling outcomes upon binding to the BLT1 receptor on the eosinophil surface.

Figure 1: The LTB4 omega-oxidation pathway. LTB4 acts as a potent agonist, while its metabolite 20-COOH-LTB4 competes for the receptor, failing to trigger robust chemotaxis.

Experimental Design: The "Brake" Hypothesis

To validate the biological activity of 20-COOH-LTB4, we utilize a modified Boyden Chamber (Transwell) assay. The experiment is designed to test two distinct hypotheses simultaneously:

-

Intrinsic Potency: Does 20-COOH-LTB4 trigger chemotaxis on its own? (Expected: Minimal/None).

-

Antagonistic Potential: Does the presence of 20-COOH-LTB4 inhibit LTB4-induced migration? (Expected: Yes).

Treatment Groups

| Group | Lower Chamber (Chemoattractant) | Upper Chamber (Cells + Pre-treatment) | Purpose |

| A (Neg Ctrl) | Assay Buffer | Eosinophils + Vehicle | Baseline random motility (Chemokinesis). |

| B (Pos Ctrl) | Eotaxin-1 (CCL11) [10 nM] | Eosinophils + Vehicle | Validate cell health and motility. |

| C (Agonist) | LTB4 [100 nM] | Eosinophils + Vehicle | Establish max LTB4 response ( |

| D (Metabolite) | 20-COOH-LTB4 [100 nM] | Eosinophils + Vehicle | Test intrinsic agonist activity. |

| E (Blockade) | LTB4 [100 nM] | Eosinophils + 20-COOH-LTB4 [1 | Test metabolic inhibition (Antagonism). |

Materials & Reagents

Cellular Requirements[5][6][7][8]

-

Primary Human Eosinophils: Isolated from peripheral blood.

-

Critical: Use negative selection magnetic bead kits (e.g., Miltenyi or StemCell) to prevent activation. Positive selection (CD16 depletion) can activate eosinophils via Fc receptors.

-

Purity: >95% CD16- / Siglec-8+.

-

-

Priming Agent: Recombinant Human IL-5 (Optional but recommended at 1-10 ng/mL to upregulate BLT1 expression if donor variability is high).

Lipid Mediators[2][9][10]

-

LTB4: Ethanol solution.[5] Store at -80°C under inert gas (Argon/Nitrogen) to prevent spontaneous oxidation.

-

20-COOH-LTB4: Ethanol solution.[5] Higher polarity than LTB4; ensure thorough mixing in aqueous buffers.

-

Note on Handling: Evaporate ethanol under a gentle nitrogen stream before reconstituting in assay buffer to avoid solvent toxicity.

Assay Hardware

-

Transwell Inserts: Polycarbonate membrane, 3.0

m pore size .[6]-

Why 3.0